Cas no 846-63-9 (2-(Naphthalen-1-yl)-5-phenyloxazole)

2-(Naphthalen-1-yl)-5-phenyloxazole structure
846-63-9 structure
Product Name:2-(Naphthalen-1-yl)-5-phenyloxazole
CAS No:846-63-9
MF:C19H13NO
MW:271.312624692917
MDL:MFCD00019714
CID:83133
PubChem ID:24897414
Update Time:2024-10-26

2-(Naphthalen-1-yl)-5-phenyloxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-naphthyl)-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole
    • 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE FOR LIQUID SCINTILLATION SPECTROMETRY
    • 2-naphthalen-1-yl-5-phenyl-1,3-oxazole
    • 2,6-DICHLORO-4-HYDROXY-3-NITROPYRIDINE
    • 2-naphthalen-1-yl-5-phenyl-oxazole
    • 2-naphthyl-5-phenyl-1,3-oxazole
    • A-naphthyl-5-phenyloxazole
    • α-NPO
    • ANPO
    • 2-(1-naphthalenyl)-5-phenyl-oxazol
    • alpha-npo
    • 5-Phenyl-2-cc-naphthyl-oxazol
    • 2-alpha-Naphthyl-5-phenyloxazole
    • NSC 24857
    • Oxazole, 2-(1-naphthalenyl)-5-phenyl-
    • 2-(Naphthalen-1-yl)-5-phenyloxazole
    • Oxazole, 2-(1-naphthyl)-5-phenyl-
    • .alpha.-NPO
    • E08CN4XD65
    • 2-.alpha.-Naphthyl-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole (NPO)
    • 2-a-Naphthyl-5-phenyloxazole
    • 2-(naphthalen-1-yl)-5-phenyl-1,3-oxazole
    • NSC248
    • 2-(1-Naphthalenyl)-5-phenyloxazole (ACI)
    • Oxazole, 2-(1-naphthyl)-5-phenyl- (6CI, 7CI, 8CI)
    • 2-Phenyl-5-α-naphthyl-1,4-oxazole
    • 2-α-Naphthyl-5-phenyloxazole
    • α-Naphthyl-2-phenyl-5-oxazole-1,3
    • α-Naphthylphenyloxazole
    • MFCD00019714
    • 2-PHENYL-5-ALPHA-NAPHTHYL-1,4-OXAZOLE
    • STK022867
    • Q9398027
    • NSC24857
    • Oxazole, 2(1naphthalenyl)5phenyl
    • ALBB-024882
    • 2-(1-Naphthyl)-5-phenyloxazole, laser grade and suitable for scintillation spectrometry
    • 2-PHENYL-5-.ALPHA.-NAPHTHYL-1,4-OXAZOLE
    • DTXCID5048429
    • D97684
    • UNII-E08CN4XD65
    • SR-01000416446
    • 846-63-9
    • Oxazole, 2(1naphthyl)5phenyl
    • SR-01000416446-1
    • 2-(1-NAPHTHALENYL)-5-PHENYLOXAZOLE
    • 2alphaNaphthyl5phenyloxazole
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole #
    • SCHEMBL75682
    • DTXSID8061210
    • HY-W040209
    • .ALPHA.-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • NS00042475
    • EINECS 212-689-7
    • NSC-24857
    • ALPHA-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • AKOS000483724
    • CS-W020949
    • 2-(1-Naphthyl)-5-phenyloxazole, suitable for liquid scintillation spectrometry, crystalline
    • DB-056815
    • .alpha.-Naphthylphenyloxazole
    • CCG-237436
    • MDL: MFCD00019714
    • Inchi: 1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
    • InChI Key: WWVFJJKBBZXWFV-UHFFFAOYSA-N
    • SMILES: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C=CC=CC=2)=C1
    • BRN: 210666

Computed Properties

  • Exact Mass: 271.10000
  • Monoisotopic Mass: 271.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.9
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Light green crystals
  • Density: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 104.0 to 107.0 deg-C
  • Solubility: Insuluble (4.1E-4 g/L) (25 ºC),
  • PSA: 26.03000
  • LogP: 5.16180
  • Solubility: Not determined

2-(Naphthalen-1-yl)-5-phenyloxazole Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22-34-11
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: F C
  • Risk Phrases:R20/21/22
  • TSCA:Yes

2-(Naphthalen-1-yl)-5-phenyloxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Naphthalen-1-yl)-5-phenyloxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N120832-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 98%
1g
¥245.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N120832-5g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 98%
5g
¥776.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030100-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
1g
¥415 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030100-5g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
5g
¥1610 2024-05-21
TRC
B504335-10mg
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9
10mg
$ 50.00 2022-06-07
TRC
B504335-50mg
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9
50mg
$ 65.00 2022-06-07
TRC
B504335-100mg
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9
100mg
$ 80.00 2022-06-07
Chemenu
CM141472-25g
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9 95%
25g
$387 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N815042-5g
2-(1-Naphthyl)-5-phenyloxazole
846-63-9 ,,≥99%
5g
¥715.00 2022-10-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0068-1G
2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
846-63-9 >99.0%(HPLC)(N)
1g
¥290.00 2024-04-15

2-(Naphthalen-1-yl)-5-phenyloxazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate ,  Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Reference
I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazoles
Guo, Xin; Liu, Xianyan; Li, Chonglong; Jiang, Zhibo; Nan, Zedong; et al, Tetrahedron Letters, 2022, 112,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Copper bromide (CuBr2) Catalysts: Pyridine Solvents: Toluene ;  10 min, 1 atm, rt; 16 h, 80 °C
Reference
Synthesis of oxazoles through copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines
Xu, Zejun; Zhang, Chun; Jiao, Ning, Angewandte Chemie, 2012, 51(45), 11367-11370

Production Method 3

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Silica Solvents: Toluene ;  0.5 h, 50 °C
1.2 50 °C; 3.5 h, 70 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Cupric chloride ,  Lithium chloride ,  Oxygen Solvents: 1-Propanol ,  1,4-Dioxane ;  4 h, 1.3 MPa, 60 °C
Reference
Convenient One-Pot Synthesis of 2,5-Disubstituted Oxazoles via a Catalytic Oxidative Dehydrogenation of F3CSO3H·SiO2-DDQ/CuCl2/LiCl
Yuan, Shizhen; Li, Zhen; Xu, Ling, Journal of Heterocyclic Chemistry, 2013, 50(6), 1405-1409

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates
Zhu, Feng; Tao, Jian-Long; Wang, Zhong-Xia, Organic Letters, 2015, 17(19), 4926-4929

Production Method 5

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate Solvents: Chloroform ;  12 h, 120 °C
Reference
Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes
Li, Jian; Zhu, Shang-Rong; Xu, Yue; Lu, Xue-Chen; Wang, Zheng-Bing; et al, RSC Advances, 2020, 10(42), 24795-24799

Production Method 6

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane
Reference
Palladium Cross-Couplings of Oxazoles
Flegeau, Emmanuel Ferrer, 2008, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ;  16 h, 70 °C
Reference
Direct arylation of oxazoles at C2. a concise approach to consecutively linked oxazoles
Flegeau, Emmanuel Ferrer; Popkin, Matthew E.; Greaney, Michael F., Organic Letters, 2008, 10(13), 2717-2720

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Zinc chloride Solvents: Diethyl ether
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Butyllithium Catalysts: Dichlorobis(triphenylphosphine)palladium
Reference
Palladium-catalyzed cross coupling reactions of oxazol-2-ylzinc chloride derivatives
Anderson, Benjamin A.; Harn, Nancy K., Synthesis, 1996, (5), 583-585

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 - 5 h, 120 °C
Reference
C-H bond activation: a versatile protocol for the direct arylation and alkenylation of oxazoles
Besselievre, Francois; Lebrequier, Sabrina; Mahuteau-Betzer, Florence; Piguel, Sandrine, Synthesis, 2009, (20), 3511-3518

2-(Naphthalen-1-yl)-5-phenyloxazole Raw materials

2-(Naphthalen-1-yl)-5-phenyloxazole Preparation Products

2-(Naphthalen-1-yl)-5-phenyloxazole Related Literature

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk